molecular formula C7H9ClO3 B064939 Cyclopropanecarboxylic acid,2-(chlorocarbonyl)-,ethyl ester(9ci) CAS No. 178687-20-2

Cyclopropanecarboxylic acid,2-(chlorocarbonyl)-,ethyl ester(9ci)

Cat. No.: B064939
CAS No.: 178687-20-2
M. Wt: 176.6 g/mol
InChI Key: NTNBNHCYSBPWGE-UHFFFAOYSA-N
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Description

2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is an organic compound with the molecular formula C7H9ClO3. It is a derivative of cyclopropanecarboxylic acid, featuring a chlorocarbonyl group and an ethyl ester functional group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to yield the ethyl ester derivative. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols, solvents like dichloromethane, and mild heating.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH), water as the solvent, and reflux.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, room temperature to 0°C.

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopropanecarboxylic acid derivatives.

    Hydrolysis: Cyclopropanecarboxylic acid and ethanol.

    Reduction: Cyclopropanemethanol.

Scientific Research Applications

2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester finds applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The chlorocarbonyl group is highly reactive, allowing for various substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions are facilitated by the compound’s ability to stabilize transition states and intermediates through resonance and inductive effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester
  • Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
  • Cyclopropanecarboxylic acid, 2-methyl-, ethyl ester

Uniqueness

2-Chlorocarbonyl-cyclopropanecarboxylic acid ethyl ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of both the chlorocarbonyl and ethyl ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

178687-20-2

Molecular Formula

C7H9ClO3

Molecular Weight

176.6 g/mol

IUPAC Name

ethyl 2-carbonochloridoylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H9ClO3/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3

InChI Key

NTNBNHCYSBPWGE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC1C(=O)Cl

Canonical SMILES

CCOC(=O)C1CC1C(=O)Cl

Synonyms

Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester (9CI)

Origin of Product

United States

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